molecular formula C11H13ClN2 B1375834 4-(1-Aminocyclobutyl)benzonitrile hydrochloride CAS No. 1270384-55-8

4-(1-Aminocyclobutyl)benzonitrile hydrochloride

Cat. No. B1375834
M. Wt: 208.69 g/mol
InChI Key: XLKWXFVWNHPDQY-UHFFFAOYSA-N
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Description

4-(1-Aminocyclobutyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2 . It has gained significant interest from various fields of research and industry.


Molecular Structure Analysis

The InChI code for 4-(1-Aminocyclobutyl)benzonitrile hydrochloride is 1S/C11H12N2.ClH/c12-7-8-1-3-9 (4-2-8)10-5-11 (13)6-10;/h1-4,10-11H,5-6,13H2;1H/t10-,11-; . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Application Summary : The study discusses a green synthesis method for benzonitrile using ionic liquid as the recycling agent . Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .
  • Methods of Application : The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches . The ionic liquid [HSO3-b-Py]HSO4 exhibited the multiple roles of co-solvent, catalysis, and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .
  • Results or Outcomes : When the molar ratio of benzaldehyde to (NH2OH)2[HSO3-b-Py]HSO4 was 1 : 1.5, the volume ratio of paraxylene to [HSO3-b-Py]HSO4 was 2 : 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 C in 2 h .

properties

IUPAC Name

4-(1-aminocyclobutyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-8-9-2-4-10(5-3-9)11(13)6-1-7-11;/h2-5H,1,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWXFVWNHPDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857240
Record name 4-(1-Aminocyclobutyl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Aminocyclobutyl)benzonitrile hydrochloride

CAS RN

1270384-55-8
Record name 4-(1-Aminocyclobutyl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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